Cas no 88149-51-3 (Benzenamine, 2,6-dibromo-4-phenoxy-)
88149-51-3 structure
Product Name:Benzenamine, 2,6-dibromo-4-phenoxy-
CAS No:88149-51-3
MF:C12H9Br2NO
MW:343.013961553574
CID:643144
PubChem ID:13218916
Update Time:2025-04-19
Benzenamine, 2,6-dibromo-4-phenoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,6-dibromo-4-phenoxy-
- 2,6-dibromo-4-phenoxyaniline
- DTXSID80529204
- SCHEMBL11130989
- AKOS025128687
- (2,6-dibromo-4-phenoxyphenyl)amine
- 88149-51-3
-
- Inchi: 1S/C12H9Br2NO/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H,15H2
- InChI Key: BFTOBPAULBIMEJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1N)Br)OC1C=CC=CC=1
Computed Properties
- Exact Mass: 342.90304g/mol
- Monoisotopic Mass: 340.90509g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 35.2Ų
Benzenamine, 2,6-dibromo-4-phenoxy- Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
88149-51-3 (Benzenamine, 2,6-dibromo-4-phenoxy-) Related Products
- 139-59-3(4-Phenoxyaniline)
- 1687-53-2(5-Amino-2-methoxyphenol)
- 94-85-9((2,5-Diethoxyphenyl)amine)
- 101-80-4(Bis(p-aminophenyl) Ether)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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